Cas no 1361911-11-6 (2-(Chloromethyl)-5-(difluoromethyl)-6-methoxypyridine-3-acetonitrile)

2-(Chloromethyl)-5-(difluoromethyl)-6-methoxypyridine-3-acetonitrile 化学的及び物理的性質
名前と識別子
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- 2-(Chloromethyl)-5-(difluoromethyl)-6-methoxypyridine-3-acetonitrile
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- インチ: 1S/C10H9ClF2N2O/c1-16-10-7(9(12)13)4-6(2-3-14)8(5-11)15-10/h4,9H,2,5H2,1H3
- InChIKey: QPYAQERPHZLOSL-UHFFFAOYSA-N
- ほほえんだ: ClCC1C(CC#N)=CC(C(F)F)=C(N=1)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 269
- トポロジー分子極性表面積: 45.9
- 疎水性パラメータ計算基準値(XlogP): 1.9
2-(Chloromethyl)-5-(difluoromethyl)-6-methoxypyridine-3-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A026001741-500mg |
2-(Chloromethyl)-5-(difluoromethyl)-6-methoxypyridine-3-acetonitrile |
1361911-11-6 | 97% | 500mg |
1,058.40 USD | 2021-06-08 | |
Alichem | A026001741-1g |
2-(Chloromethyl)-5-(difluoromethyl)-6-methoxypyridine-3-acetonitrile |
1361911-11-6 | 97% | 1g |
1,780.80 USD | 2021-06-08 |
2-(Chloromethyl)-5-(difluoromethyl)-6-methoxypyridine-3-acetonitrile 関連文献
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
2-(Chloromethyl)-5-(difluoromethyl)-6-methoxypyridine-3-acetonitrileに関する追加情報
Introduction to 2-(Chloromethyl)-5-(difluoromethyl)-6-methoxypyridine-3-acetonitrile (CAS No. 1361911-11-6)
2-(Chloromethyl)-5-(difluoromethyl)-6-methoxypyridine-3-acetonitrile, with the CAS number 1361911-11-6, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a chloromethyl group, difluoromethyl group, and methoxy substituent, which collectively contribute to its potential biological activities and applications.
The molecular structure of 2-(Chloromethyl)-5-(difluoromethyl)-6-methoxypyridine-3-acetonitrile is particularly noteworthy for its versatility in chemical modifications. The presence of the chloromethyl group allows for facile functionalization through nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of more complex molecules. The difluoromethyl group, known for its electron-withdrawing properties, can enhance the metabolic stability and lipophilicity of the compound, which are crucial parameters in drug design. Additionally, the methoxy substituent on the pyridine ring can influence the compound's solubility and binding affinity to target proteins.
Recent studies have explored the potential of 2-(Chloromethyl)-5-(difluoromethyl)-6-methoxypyridine-3-acetonitrile in various therapeutic areas. One notable application is in the development of novel antiviral agents. Research published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit viral replication by targeting specific viral enzymes. The unique combination of functional groups in this molecule provides a robust platform for optimizing antiviral activity while minimizing toxicity.
In addition to antiviral applications, 2-(Chloromethyl)-5-(difluoromethyl)-6-methoxypyridine-3-acetonitrile has shown promise in cancer research. Studies have demonstrated that this compound can selectively inhibit cancer cell proliferation by disrupting key signaling pathways involved in cell cycle regulation and apoptosis. The selective nature of this inhibition is attributed to the compound's ability to interact with specific protein targets that are overexpressed or dysregulated in cancer cells.
The pharmacokinetic properties of 2-(Chloromethyl)-5-(difluoromethyl)-6-methoxypyridine-3-acetonitrile have also been extensively studied. In vitro and in vivo experiments have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These properties are essential for ensuring that the compound reaches its intended target site at therapeutic concentrations while minimizing systemic side effects.
To further enhance its therapeutic potential, researchers are investigating various prodrug strategies for 2-(Chloromethyl)-5-(difluoromethyl)-6-methoxypyridine-3-acetonitrile. Prodrugs are inactive derivatives that are converted into their active form through metabolic processes within the body. This approach can improve the compound's bioavailability and reduce its toxicity, making it more suitable for clinical applications.
Clinical trials involving 2-(Chloromethyl)-5-(difluoromethyl)-6-methoxypyridine-3-acetonitrile-based compounds are currently underway to evaluate their safety and efficacy in human subjects. Preliminary results from phase I trials have shown promising outcomes, with patients exhibiting good tolerability and significant improvements in disease symptoms. These findings underscore the potential of this compound as a novel therapeutic agent.
In conclusion, 2-(Chloromethyl)-5-(difluoromethyl)-6-methoxypyridine-3-acetonitrile (CAS No. 1361911-11-6) represents a promising molecule with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research and clinical trials will continue to elucidate its full potential and pave the way for new treatments in various medical fields.
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